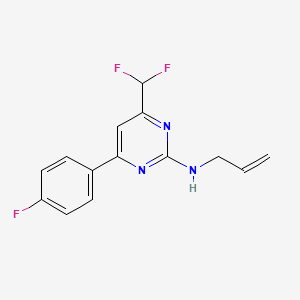
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(prop-2-en-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with difluoromethyl and fluorophenyl groups, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and difluoromethylamine, under controlled conditions.
Substitution Reactions: The difluoromethyl and fluorophenyl groups are introduced onto the pyrimidine ring through substitution reactions using suitable reagents and catalysts.
N-Allylation: The final step involves the N-allylation of the pyrimidine ring, where an allyl group is introduced to the nitrogen atom of the pyrimidine ring using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N-[4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
- N-ALLYL-N-[4-(METHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
- N-ALLYL-N-[4-(CHLOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-ALLYL-N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H12F3N3 |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-prop-2-enylpyrimidin-2-amine |
InChI |
InChI=1S/C14H12F3N3/c1-2-7-18-14-19-11(8-12(20-14)13(16)17)9-3-5-10(15)6-4-9/h2-6,8,13H,1,7H2,(H,18,19,20) |
InChI Key |
ULLDTQQFZOHVPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927535.png)
![4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927542.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927543.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10927549.png)
![(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10927553.png)
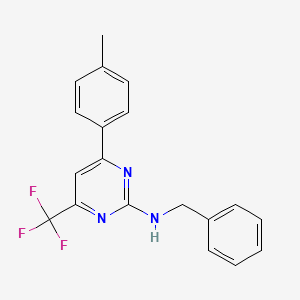
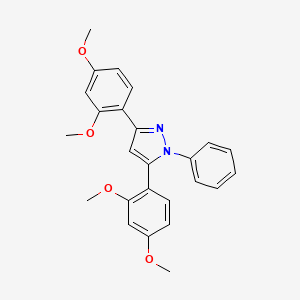
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927576.png)

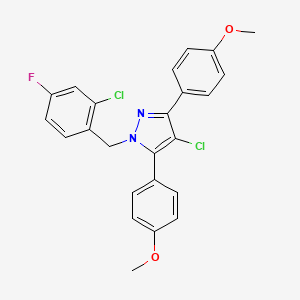
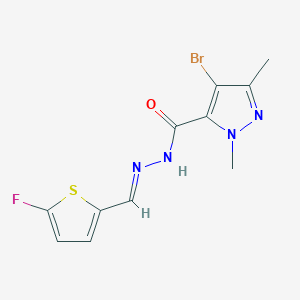
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927610.png)
![9-ethyl-8-methyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10927611.png)

